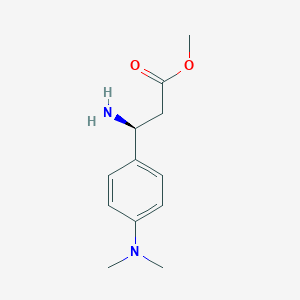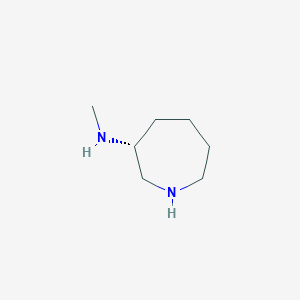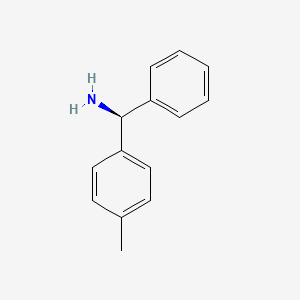
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Formation of the Intermediate: Benzyl chloroformate reacts with the amine to form an intermediate carbamate.
Final Product Formation: The intermediate undergoes further reaction with 4-bromophenyl acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate has several scientific research applications:
作用機序
The mechanism of action of Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzyl carbamate: A simpler analog without the bromophenyl group.
Ethyl carbamate: Another carbamate ester with different substituents.
Methyl carbamate: A smaller analog with a methyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and biochemical research.
特性
分子式 |
C19H19BrN2O4 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[2-(4-bromophenyl)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H19BrN2O4/c1-13(22-19(25)26-12-14-5-3-2-4-6-14)18(24)21-11-17(23)15-7-9-16(20)10-8-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,25)/t13-/m0/s1 |
InChIキー |
ORCUKUFFFSQBPR-ZDUSSCGKSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NCC(=O)C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)







